molecular formula C14H16N2 B1269784 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 272442-27-0

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1269784
CAS No.: 272442-27-0
M. Wt: 212.29 g/mol
InChI Key: RRLDTKNWNRBUBK-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core

Biochemical Analysis

Biochemical Properties

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as FMS kinase, which is involved in various cellular processes including cell growth and differentiation . The interaction between this compound and FMS kinase is primarily inhibitory, leading to a decrease in kinase activity and subsequent downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in signal transduction and cellular communication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Furthermore, this compound affects cell signaling pathways, including the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to FMS kinase results in the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The metabolic pathways of this compound also affect metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation within cells . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a suitable pyridine precursor under acidic or basic conditions to facilitate cyclization . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of atoms and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLDTKNWNRBUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272442-27-0
Record name 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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